

Synthesis of a PROTAC Targeting FKBP12: Application Notes and Protocols

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Compound of Interest

Compound Name: *FKBP12 ligand-1*

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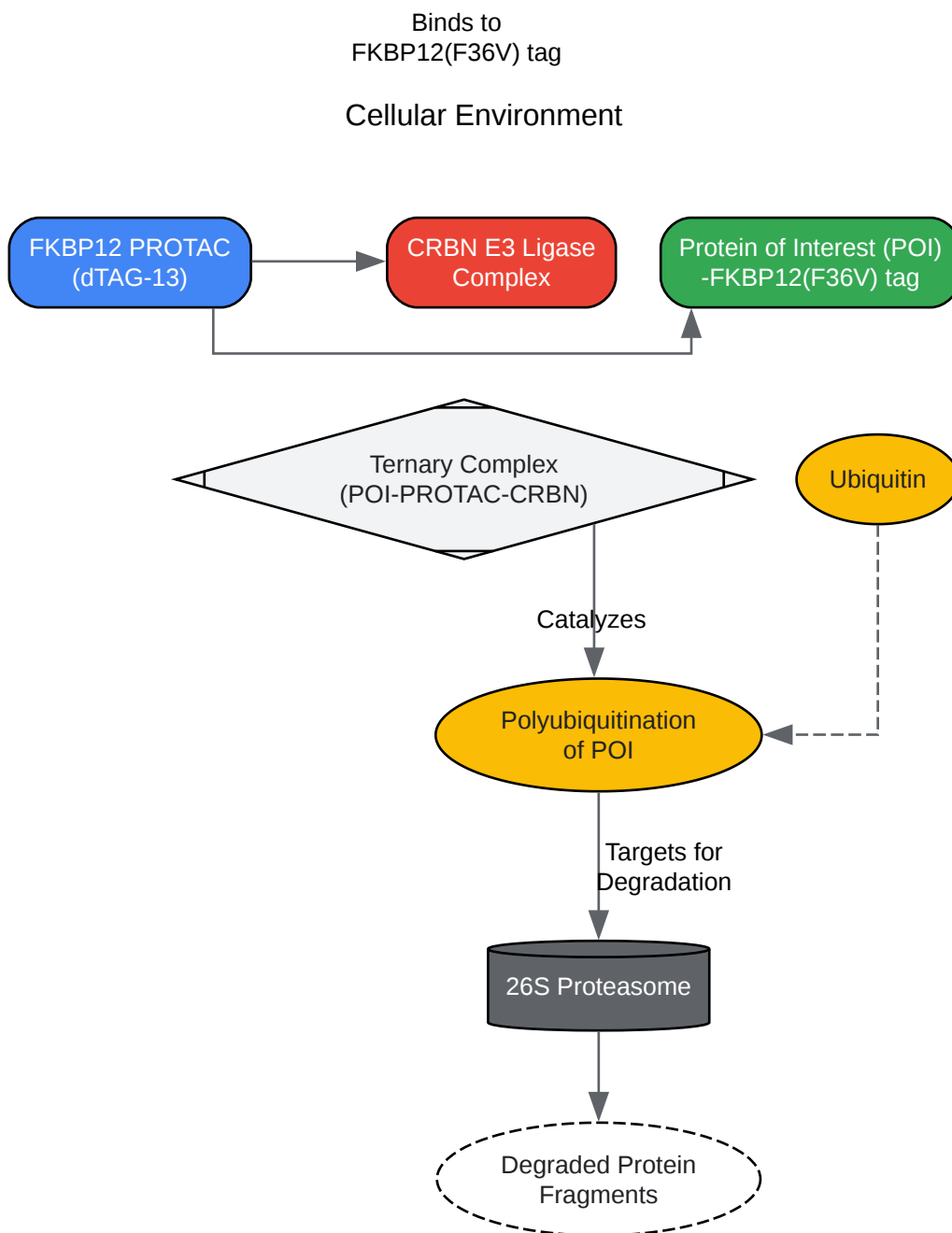
Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

This application note provides a detailed protocol for the synthesis of a PROTAC that targets the FK506-binding protein 12 (FKBP12). The described methodology is based on the dTAG system, which utilizes a selective ligand for a mutant form of FKBP12 (FKBP12F36V) and a ligand for the Cereblon (CRBN) E3 ligase.[3][4] This system allows for the rapid and specific degradation of any protein that has been genetically tagged with the FKBP12F36V mutant.[3] [5] The following protocols and data are based on the synthesis of dTAG-13, a well-characterized FKBP12F36V-targeting PROTAC.[3][6]

Signaling Pathway of FKBP12-Targeting PROTACs

The dTAG system operates by hijacking the ubiquitin-proteasome pathway. The dTAG molecule, such as dTAG-13, acts as a molecular bridge, inducing the formation of a ternary complex between the FKBP12F36V-tagged protein of interest and the CRBN E3 ubiquitin ligase complex.^[5] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the FKBP12F36V-tagged protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.^[1] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.^[1]



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PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of the FKBP12-targeting PROTAC dTAG-13 is a multi-step process that involves the preparation of an FKBP12F36V ligand intermediate and a Cereblon ligand-linker intermediate, followed by their coupling. The protocols provided are based on established synthetic procedures.[3]

Synthesis of FKBP12F36V Ligand Intermediate (ortho-AP1867 derivative)

A key component of dTAG-13 is a derivative of the AP1867 ligand, which selectively binds to the F36V mutant of FKBP12. The synthesis involves several steps to build the core structure and introduce a functional group for linker attachment.

Synthesis of Cereblon Ligand-Linker Intermediate (Thalidomide derivative)

The Cereblon-recruiting moiety is derived from thalidomide. A linker with a terminal amine group is attached to the thalidomide core.

Final Coupling to Synthesize dTAG-13

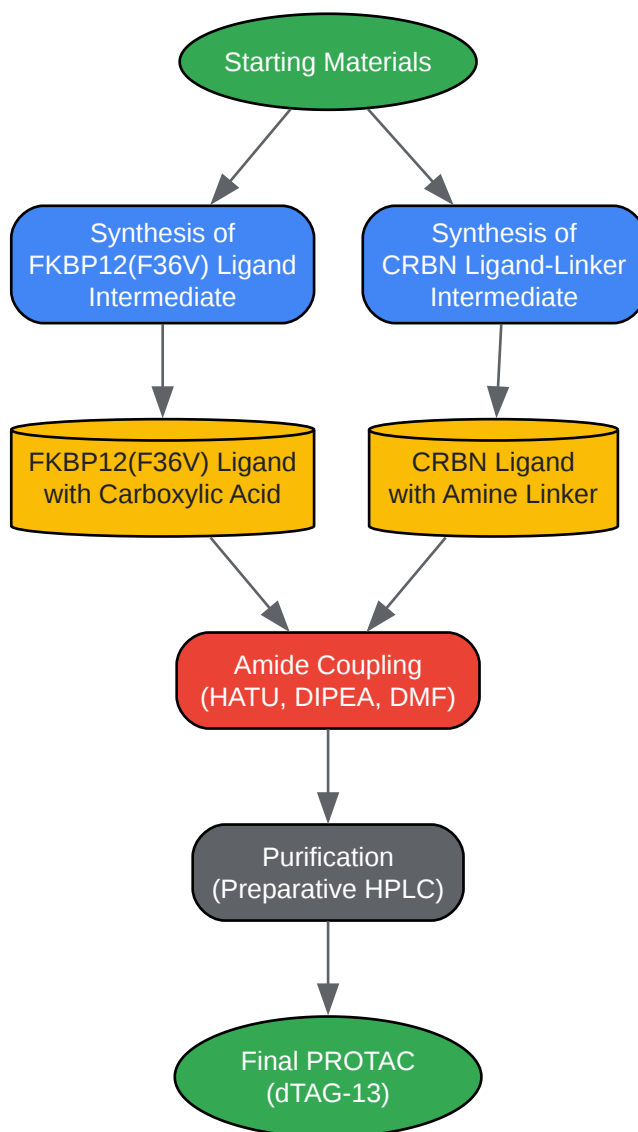
The final step is an amide coupling reaction between the FKBP12F36V ligand intermediate and the Cereblon ligand-linker intermediate.

Protocol:

- Dissolve the FKBP12F36V ligand intermediate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
- Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
- Add a solution of the Cereblon ligand-linker intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.

- Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
- Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, purify the reaction mixture by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC, dTAG-13.

PROTAC Synthesis Workflow



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References

- 1. Second-Generation DNA-Templated Macrocyclic Libraries for the Discovery of Bioactive Small Molecules - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Design, synthesis and selection of DNA-encoded small-molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. blog.addgene.org [blog.addgene.org]
- 6. medchemexpress.com [medchemexpress.com]
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